molecular formula C45H48F2N6O4 B3104778 (1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1499193-65-5

(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3104778
CAS No.: 1499193-65-5
M. Wt: 774.9
InChI Key: ZVEBIERALJAHTN-PQMSPAIHSA-N
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Description

Key structural motifs include:

  • Benzo[d]imidazole and imidazole moieties: Heterocyclic groups known for their roles in hydrogen bonding and π-π interactions, often associated with bioactivity in medicinal chemistry .
  • 9,9-Difluoro-9H-fluorenyl group: Fluorination likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Spiro[2.4]heptane system: The spirocyclic structure introduces steric constraints that may modulate stereoelectronic properties and pharmacokinetic behavior .
  • tert-Butoxycarbonyl (Boc) groups: These protecting groups improve solubility during synthesis and can be selectively removed under acidic conditions .

Properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48F2N6O4/c1-42(2,3)56-40(54)52-23-44(15-16-44)21-36(52)38-48-22-35(51-38)26-9-13-30-29-12-8-24(18-31(29)45(46,47)32(30)19-26)25-10-14-33-34(20-25)50-39(49-33)37-27-7-11-28(17-27)53(37)41(55)57-43(4,5)6/h8-10,12-14,18-20,22,27-28,36-37H,7,11,15-17,21,23H2,1-6H3,(H,48,51)(H,49,50)/t27-,28+,36-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEBIERALJAHTN-PQMSPAIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48F2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The chemical structure of the compound suggests multiple pharmacophoric elements that could interact with biological targets. It has the following properties:

  • Molecular Formula : C45H48F2N6O4
  • Molar Mass : 774.9 g/mol
  • CAS Number : 1499193-65-5

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in bacterial DNA replication, such as topoisomerases.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as a dual inhibitor of bacterial topoisomerases:

  • DNA Gyrase : Inhibits the supercoiling of DNA, crucial for bacterial replication.
  • Topoisomerase IV : Plays a role in separating replicated DNA strands.

In vitro assays have demonstrated that this compound exhibits low nanomolar inhibitory concentrations (IC50) against these enzymes, indicating strong potential as an antibacterial agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Target IC50 (nM) Comments
DNA Gyrase InhibitionEscherichia coli<50Effective against both Gram-positive and Gram-negative bacteria .
Topoisomerase IV InhibitionStaphylococcus aureus<100Demonstrated broad-spectrum antibacterial activity .
Antibacterial ActivityVarious strainsMIC < 0.25 μg/mLEffective against multidrug-resistant strains .

Case Study 1: Antibacterial Efficacy

In a study involving several bacterial strains, including multidrug-resistant Staphylococcus aureus, the compound showed significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL . This suggests its potential utility in treating infections caused by resistant bacteria.

Case Study 2: Structural Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications in the compound's structure could enhance its binding affinity to target enzymes. The introduction of specific functional groups was found to improve its inhibitory potency against both DNA gyrase and topoisomerase IV .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound has been investigated for its role as an arginase inhibitor . Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a significant role in the urea cycle and influencing various physiological processes, including immune response and cell signaling. Inhibiting arginase can enhance the availability of L-arginine for nitric oxide synthesis, which is crucial for cardiovascular health and immune function .

Case Study: Arginase Inhibition

Recent studies have shown that derivatives of this compound can effectively inhibit arginase activity, leading to increased levels of nitric oxide in biological systems. This has implications for treating conditions such as hypertension and certain cancers where arginase activity is elevated .

Anticancer Activity

The structural complexity of this compound allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. The presence of imidazole and benzimidazole moieties suggests potential interactions with DNA or RNA synthesis pathways, which are critical in cancer cell proliferation.

Research Findings

Preclinical studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of fluorinated groups may enhance the lipophilicity and bioavailability of these compounds, facilitating their transport across cellular membranes .

Neuropharmacological Applications

Given the presence of azabicyclo structures in the compound, there is potential for neuropharmacological applications. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems and may offer therapeutic avenues for neurological disorders.

Potential Mechanisms

The compound could modulate neurotransmitter release or receptor activity, particularly in systems involving dopamine or serotonin pathways. This makes it a candidate for further exploration in treating conditions like depression or schizophrenia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Structural Features Differences from Target Compound References
(S)-tert-Butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate - Bromo substituent on fluorenyl
- 5-azaspiro[2.4]heptane
Bromine vs. hydrogen at fluorenyl C7; lacks benzo[d]imidazole and bicyclo[2.2.1]heptane scaffold
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate - Sulfinyl group
- Diazaspiro[3.3]heptane
Sulfinyl group absent in target; diazaspiro vs. azaspiro systems
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate - Piperidine ring
- Single benzo[d]imidazole
Lacks bicyclo[2.2.1]heptane, fluorenyl, and spiro[2.4]heptane systems
tert-Butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate - Hydroxymethyl substituent
- Bicyclo[2.2.1]heptane
Absence of imidazole, fluorenyl, and spiro[2.4]heptane groups

Stability and Reactivity

  • Acid sensitivity : Boc groups in the target compound can be cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas sulfinyl or bromo substituents (e.g., ) require distinct deprotection strategies.
  • Stereochemical stability : The spiro[2.4]heptane system may exhibit lower ring strain compared to smaller spirocycles (e.g., spiro[3.3]heptane in ), enhancing thermodynamic stability .

Q & A

Q. What reactor designs minimize side reactions during scale-up?

  • Methodology : Use continuous-flow reactors with real-time monitoring (e.g., PAT tools) to control exothermic steps. Membrane separation technologies (CRDC subclass RDF2050104) improve purification efficiency at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

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